2-cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide
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Overview
Description
“2-cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide” is an organic compound with the empirical formula C13H16N2O . It is a derivative of acetamide, which is an acetic amide with a nitrile functional group .
Molecular Structure Analysis
The molecular weight of 2-cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide is 216.28 . The SMILES string representation of the molecule isCC(NC(CC#N)=O)C1=CC=C(C)C(C)=C1
.
Scientific Research Applications
Proteomics Research
2-cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used for the modification of proteins and peptides for mass spectrometry analysis. The compound’s ability to react with amino groups under specific conditions makes it valuable for labeling proteins, thus aiding in the identification and quantification of proteins in complex biological samples .
Organic Synthesis
In organic chemistry, this compound serves as a building block for the synthesis of various heterocyclic compounds. It’s particularly useful in the synthesis of pyrrole derivatives when reacted with phenacyl bromide in the presence of a basic catalyst . These heterocyclic compounds have a wide range of applications, including pharmaceuticals, agrochemicals, and dyes.
Medicinal Chemistry
The cyano and acetamide groups present in 2-cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide make it a precursor in the synthesis of pharmaceutical compounds. It can be used to create molecules with potential antitumor properties, as part of a larger synthetic pathway involving other heterocyclic structures .
Computational Chemistry
Theoretical studies often use compounds like 2-cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide to calculate optoelectronic properties. Computational models can predict how the compound’s molecular structure affects its behavior as an electron donor or acceptor, which is crucial for designing new compounds with desired electronic characteristics .
Safety and Hazards
The safety information available indicates that 2-cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide is classified as Acute Tox. 3 Oral, meaning it is toxic if swallowed . The precautionary statements include P301 + P330 + P331 + P310, which advise to call a poison center or doctor if you feel unwell, rinse mouth, and do NOT induce vomiting if swallowed .
properties
IUPAC Name |
2-cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-9-4-5-12(8-10(9)2)11(3)15-13(16)6-7-14/h4-5,8,11H,6H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNVONRWILNRJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NC(=O)CC#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide |
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